molecular formula C17H19NO3S B2643668 N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(methylthio)benzamide CAS No. 1396718-09-4

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(methylthio)benzamide

Cat. No.: B2643668
CAS No.: 1396718-09-4
M. Wt: 317.4
InChI Key: UYCVTXKMQIHBDB-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(methylthio)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a cyclopropyl group, a furan ring, and a hydroxyethyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(methylthio)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core, which can be achieved through the reaction of 2-(methylthio)benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate furan derivatives.

    Hydroxyethyl Group Addition: The hydroxyethyl group is typically introduced through an alkylation reaction, using ethylene oxide or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The benzamide core can be reduced to form an amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(methylthio)benzamide exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, and interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(methylthio)benzamide: shares similarities with other benzamide derivatives, such as:

Uniqueness

  • The presence of the cyclopropyl group and the furan ring in this compound distinguishes it from other benzamide derivatives, potentially leading to unique chemical and biological properties.

Properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-22-14-6-3-2-5-13(14)16(19)18-11-17(20,12-8-9-12)15-7-4-10-21-15/h2-7,10,12,20H,8-9,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCVTXKMQIHBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC(C2CC2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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